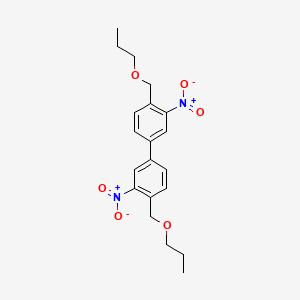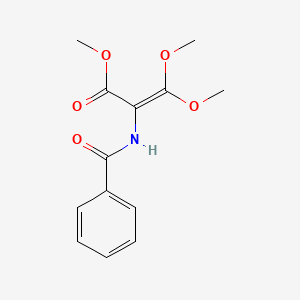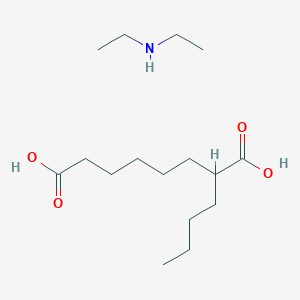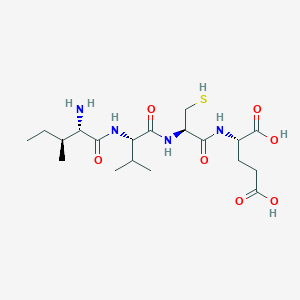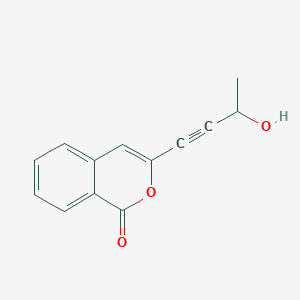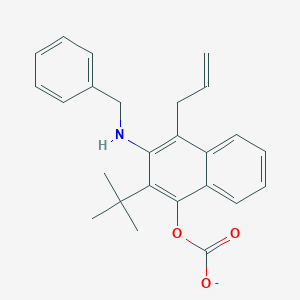
3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate is a complex organic compound characterized by its unique structure, which includes a benzylamino group, a tert-butyl group, and a prop-2-en-1-yl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, ethanol, and other polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its antiproliferative effects and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative effects in cancer cells.
2-tert-Butyl-4-(prop-2-en-1-yl)naphthalene: Shares structural similarities but lacks the benzylamino group.
Uniqueness
3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
143144-68-7 |
|---|---|
Molekularformel |
C25H26NO3- |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[3-(benzylamino)-2-tert-butyl-4-prop-2-enylnaphthalen-1-yl] carbonate |
InChI |
InChI=1S/C25H27NO3/c1-5-11-19-18-14-9-10-15-20(18)23(29-24(27)28)21(25(2,3)4)22(19)26-16-17-12-7-6-8-13-17/h5-10,12-15,26H,1,11,16H2,2-4H3,(H,27,28)/p-1 |
InChI-Schlüssel |
MZGGLQOFXYDXRL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2C(=C1NCC3=CC=CC=C3)CC=C)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
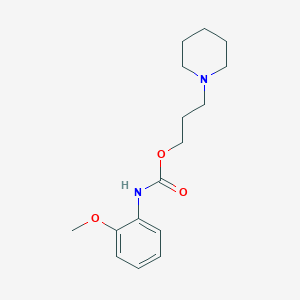
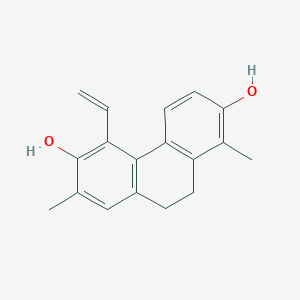
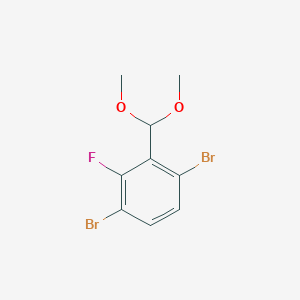
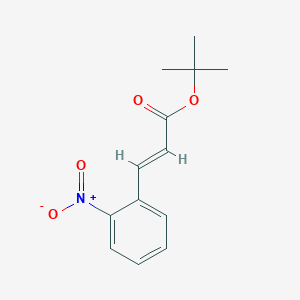
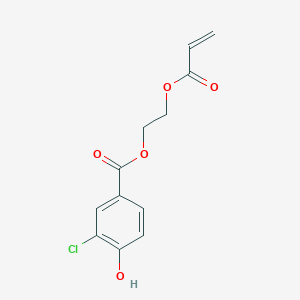
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
